molecular formula C25H21ClN2O4 B11593354 2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11593354
M. Wt: 448.9 g/mol
InChI Key: SEVJPSGFVZGMRL-UHFFFAOYSA-N
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Description

2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromene derivatives.

Scientific Research Applications

2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

2-amino-4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H21ClN2O4/c1-2-30-23-11-16(5-10-21(23)31-14-15-3-6-17(26)7-4-15)24-19-9-8-18(29)12-22(19)32-25(28)20(24)13-27/h3-12,24,29H,2,14,28H2,1H3

InChI Key

SEVJPSGFVZGMRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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